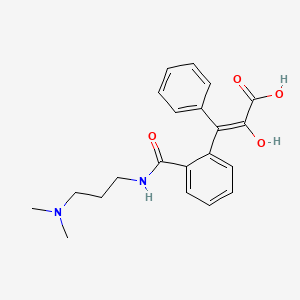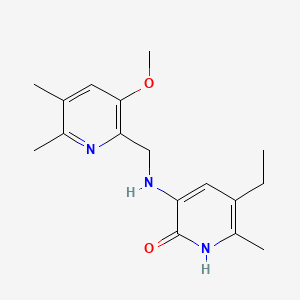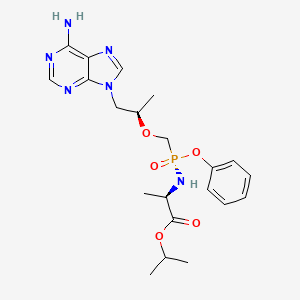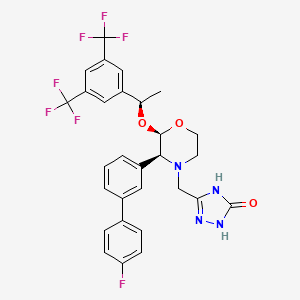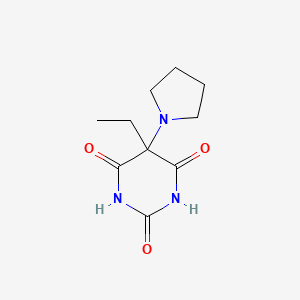
Barbituric acid, 5-ethyl-5-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Barbituric acid, with the chemical formula C₄H₄N₂O₃, is an organic compound based on a pyrimidine heterocyclic skeleton.
- It appears as white crystals and is odorless, soluble in water.
- Although barbituric acid itself is not pharmacologically active, it serves as the parent compound for barbiturate drugs .
准备方法
- Barbituric acid can be synthesized through various routes:
- One common method involves the condensation of urea with malonic acid or its esters.
- The reaction proceeds under acidic conditions, leading to the formation of barbituric acid.
- Industrial production methods may involve large-scale synthesis using similar principles.
化学反应分析
- Barbituric acid undergoes several reactions:
Condensation Reaction: It reacts with aldehydes or ketones to form barbiturates (e.g., phenobarbital).
Oxidation: Barbituric acid can be oxidized to form alloxan, which is used in biochemical research.
Substitution: Halogenation of barbituric acid yields halogenated derivatives.
- Common reagents include alkyl halides, aldehydes, and strong oxidizing agents.
- Major products include various barbiturates used as sedatives, hypnotics, and anticonvulsants.
科学研究应用
Medicine: Barbiturates derived from barbituric acid were historically used as sedatives and anesthetics.
Biochemistry: Alloxan, an oxidation product of barbituric acid, is used to induce diabetes in animal models.
Chemistry: Barbituric acid derivatives serve as building blocks for drug development.
相似化合物的比较
- Barbituric acid is unique due to its central role in the synthesis of barbiturates.
- Similar compounds include uracil, which shares a pyrimidine ring, but lacks the barbiturate functionality.
属性
| 116929-32-9 | |
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
5-ethyl-5-pyrrolidin-1-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15N3O3/c1-2-10(13-5-3-4-6-13)7(14)11-9(16)12-8(10)15/h2-6H2,1H3,(H2,11,12,14,15,16) |
InChI 键 |
NCVXWYAQFKGZCW-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=O)NC1=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





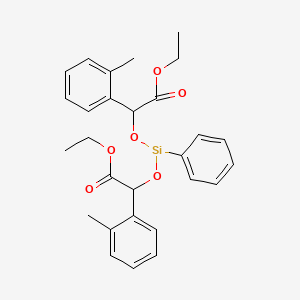
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)

